molecular formula C19H18N2O2 B11355518 N-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11355518
M. Wt: 306.4 g/mol
InChI Key: GIQNMPXUIZLTEJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide, also known by its systematic name N-(2,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide , is a complex organic compound with the molecular formula C25H23N3O2S . Let’s break down its structure:

    Chemical Formula: C25H23N3O2S

    Molecular Weight: 429.545 g/mol

    CAS Number: 811465-24-4

This compound belongs to the class of quinazolinone derivatives and exhibits interesting properties due to its unique structural features.

Preparation Methods

Synthetic Routes:: The synthetic preparation of N-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves several steps. While I don’t have specific data for this compound, similar quinazolinone derivatives are often synthesized through condensation reactions, cyclizations, and functional group transformations. Researchers typically employ reagents such as acetic anhydride, sulfur, and various catalysts.

Industrial Production:: Unfortunately, information on large-scale industrial production methods for this specific compound is scarce. it’s likely that pharmaceutical or chemical companies would optimize the synthetic route for efficiency and yield.

Chemical Reactions Analysis

Reactivity:: N-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction processes could modify the compound’s structure.

    Substitution: Substituent groups may be replaced under appropriate conditions.

Common Reagents:: Reagents commonly used in reactions involving quinazolinone derivatives include:

  • Acetic anhydride
  • Sulfur
  • Catalysts (e.g., Lewis acids)

Major Products:: The specific products formed depend on reaction conditions and substituents. Further research would be needed to identify the major products resulting from these reactions.

Scientific Research Applications

  • Medicine : It might exhibit pharmacological activity, making it relevant for drug discovery.
  • Chemistry : Researchers may explore its reactivity and use it as a building block for other compounds.
  • Biology : Investigations into its biological effects could reveal novel pathways or targets.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare N-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide with related quinazolinone derivatives. Its uniqueness lies in its specific substitution pattern and functional groups.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H18N2O2/c1-12-4-7-15(8-5-12)18-11-17(21-23-18)19(22)20-16-9-6-13(2)10-14(16)3/h4-11H,1-3H3,(H,20,22)

InChI Key

GIQNMPXUIZLTEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

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